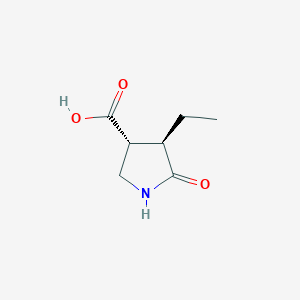![molecular formula C14H14ClNO4 B13754505 2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane CAS No. 2499-47-0](/img/structure/B13754505.png)
2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane is a complex organic compound that features a chloromethyl group, a nitrophenyl group, and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane typically involves multiple steps:
Formation of the Dioxolane Ring: This can be achieved by reacting an appropriate diol with a carbonyl compound under acidic conditions.
Introduction of the Chloromethyl Group: This step often involves the chloromethylation of the dioxolane ring using reagents such as formaldehyde and hydrochloric acid.
Attachment of the Nitrophenyl Group: This can be done through a coupling reaction, such as a Heck reaction, where the nitrophenyl group is introduced to the butadiene moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly
Propriétés
Numéro CAS |
2499-47-0 |
|---|---|
Formule moléculaire |
C14H14ClNO4 |
Poids moléculaire |
295.72 g/mol |
Nom IUPAC |
2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane |
InChI |
InChI=1S/C14H14ClNO4/c15-11-14(19-9-10-20-14)8-2-1-3-12-4-6-13(7-5-12)16(17)18/h1-8H,9-11H2/b3-1+,8-2+ |
Clé InChI |
GGHSZBCEDMGJEK-OWEXKTHJSA-N |
SMILES isomérique |
C1COC(O1)(CCl)/C=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1COC(O1)(CCl)C=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


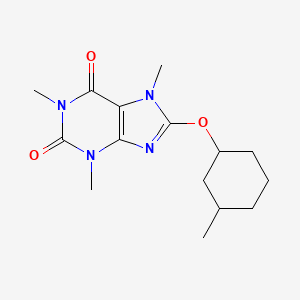
![9-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13754424.png)
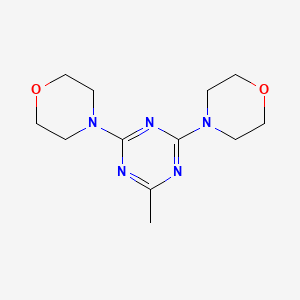
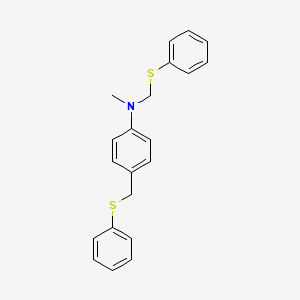
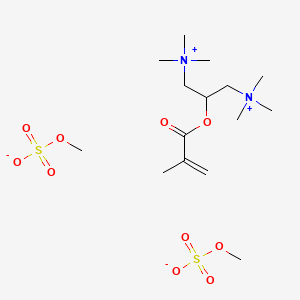

![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)
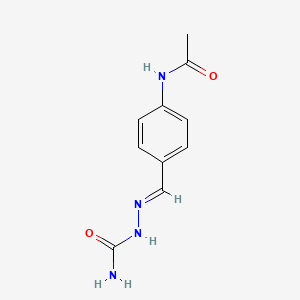
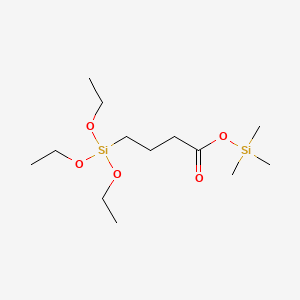
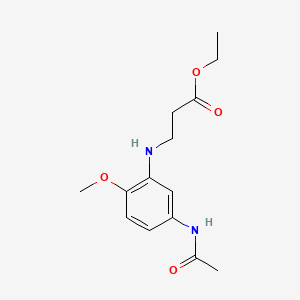
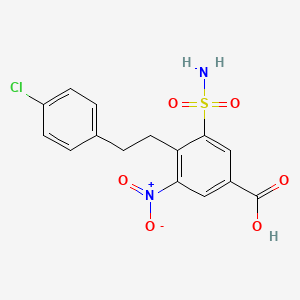
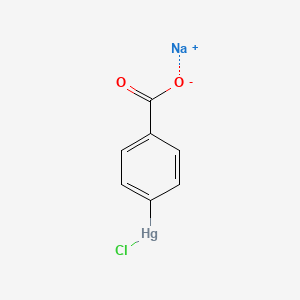
![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)
